1-Boc-(3-carboxymethoxy)azetidine CAS number and properties
1-Boc-(3-carboxymethoxy)azetidine CAS number and properties
An In-depth Technical Guide to 1-Boc-(3-carboxymethoxy)azetidine (CAS: 889952-83-4)
Executive Summary
The azetidine ring, a strained four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Its rigid structure serves as a valuable bioisostere for other less constrained rings, offering a unique vector in three-dimensional chemical space that is increasingly exploited in drug design. This guide provides a comprehensive technical overview of 1-Boc-(3-carboxymethoxy)azetidine, a versatile building block that combines the structural benefits of the azetidine core with a functionalized side chain ideal for chemical elaboration. We will delve into its core properties, a validated synthetic pathway with mechanistic considerations, its strategic applications in drug discovery, and the necessary analytical methods for quality assurance. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutic agents.
Core Compound Identification and Properties
1-Boc-(3-carboxymethoxy)azetidine is a derivative of the azetidine core, featuring a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen and a carboxymethoxy ether linkage at the 3-position. The Boc group ensures stability during many synthetic transformations and allows for facile deprotection under acidic conditions, while the carboxylic acid moiety provides a crucial handle for conjugation and further functionalization.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 889952-83-4 | [3] |
| Molecular Formula | C10H17NO5 | [3] |
| Molecular Weight | 231.25 g/mol | [3] |
| IUPAC Name | 2-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)acetic acid |
Table 2: Physicochemical Properties
Note: Publicly available, experimentally derived data for this specific compound is limited. The properties of the closely related and commonly used precursor, 1-Boc-azetidine-3-carboxylic acid, are provided for reference.
| Property | Value (Reference Compound: 1-Boc-azetidine-3-carboxylic acid) | Source |
| Appearance | White to faintly beige powder or crystalline powder | [4][5] |
| Melting Point | 100.1 - 107 °C | [4][5] |
| Boiling Point | 321.0 ± 35.0 °C (Predicted) | [4] |
| pKa | 4.21 ± 0.20 (Predicted) | [4] |
| Solubility | Information not widely available; expected to have some solubility in polar organic solvents. | [5] |
Table 3: Safety and Handling Profile
| Hazard Category | GHS Classification and Precautionary Statements | Source (Analog) |
| Pictogram | GHS07 (Exclamation Mark) | [4][6] |
| Signal Word | Warning | [4][6] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [6] |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. | [4][5] |
| Personal Protective Equipment | Dust mask (Type N95 or equivalent), chemical safety goggles, and protective gloves. | [7] |
Synthesis and Mechanistic Insights
The synthesis of 1-Boc-(3-carboxymethoxy)azetidine is most logically achieved via a Williamson ether synthesis. This classic and reliable method involves the alkylation of an alcohol with an alkyl halide. In this context, the key starting material is 1-Boc-3-hydroxyazetidine , a commercially available building block.
The causality for this synthetic choice is rooted in efficiency and high functional group tolerance. The hydroxyl group of 1-Boc-3-hydroxyazetidine is readily deprotonated by a suitable base to form a nucleophilic alkoxide. This alkoxide then displaces a halide from an acetic acid derivative. Using an ester of bromoacetic acid (e.g., ethyl bromoacetate) is often preferred in the initial step to avoid side reactions involving the free carboxylic acid. The resulting ester is then hydrolyzed under basic conditions to yield the final carboxylic acid product.
Synthetic Workflow Diagram
Caption: A two-step synthetic workflow for 1-Boc-(3-carboxymethoxy)azetidine.
Detailed Experimental Protocol
This protocol is a self-validating system, with clear in-process checks to ensure the reaction is proceeding as expected before moving to the subsequent step.
Step 1: Synthesis of tert-butyl 3-(2-ethoxy-2-oxoethoxy)azetidine-1-carboxylate (Intermediate Ester)
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Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 1-Boc-3-hydroxyazetidine (1.0 eq).
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Inerting and Dissolution: Purge the flask with dry nitrogen. Add anhydrous tetrahydrofuran (THF) to dissolve the starting material (approx. 0.2 M concentration). Cool the solution to 0 °C using an ice bath.
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Scientific Rationale: An inert atmosphere and anhydrous solvent are critical as the base used (NaH) reacts violently with water. Cooling to 0 °C helps to control the exothermicity of the deprotonation reaction.
-
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
In-Process Check: The cessation of hydrogen gas evolution indicates the completion of the alkoxide formation.
-
-
Alkylation: Cool the reaction mixture back to 0 °C. Add ethyl bromoacetate (1.1 eq) dropwise via the dropping funnel over 20 minutes.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
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Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude intermediate ester. Purification can be achieved via flash column chromatography.
Step 2: Hydrolysis to 1-Boc-(3-carboxymethoxy)azetidine
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Setup: Dissolve the purified ester intermediate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Saponification: Add lithium hydroxide monohydrate (LiOH·H2O, 1.5 eq) and stir the mixture at room temperature for 2-4 hours.
-
Scientific Rationale: LiOH is a standard reagent for mild saponification that minimizes side reactions compared to stronger bases like NaOH in some substrates.
-
In-Process Check: Monitor the disappearance of the ester starting material by TLC or LC-MS.
-
-
Workup and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and wash with dichloromethane to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer to 0 °C and acidify to pH ~3 by the slow addition of 1 M HCl.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the final product, 1-Boc-(3-carboxymethoxy)azetidine, typically as a solid or viscous oil.
Applications in Drug Discovery and Development
The unique structure of 1-Boc-(3-carboxymethoxy)azetidine makes it a highly valuable building block for introducing constrained linkers into bioactive molecules.[8] The azetidine ring provides rigidity, while the carboxymethoxy arm offers a defined exit vector and a versatile attachment point.
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PROTACs and Molecular Glues: The defined length and rigidity of this linker are ideal for constructing Proteolysis-Targeting Chimeras (PROTACs), where precise positioning of a target protein and an E3 ligase is paramount for inducing protein degradation.
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Antibody-Drug Conjugates (ADCs): The terminal carboxylic acid can be activated and coupled to payloads or other linker components in the synthesis of ADCs.
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Fragment-Based Drug Discovery (FBDD): As a fragment, it presents a rigid azetidine core for binding interactions and a carboxylic acid for vector-based fragment growth.
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Peptide Mimetics: It can be incorporated into peptide sequences to induce specific conformational constraints, a common strategy for improving metabolic stability and binding affinity.[4]
Conceptual Role as a Linker
Caption: Conceptual use of the azetidine derivative as a rigid linker.
Quality Control and Analytical Characterization
Ensuring the identity and purity of 1-Boc-(3-carboxymethoxy)azetidine is critical for its successful application. A standard panel of analytical techniques should be employed for quality control.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. Key signals would include the characteristic resonances for the Boc group (~1.4 ppm), the azetidine ring protons (typically 3-4 ppm), and the methylene protons of the carboxymethoxy side chain.
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Mass Spectrometry (MS): LC-MS or direct infusion MS should be used to confirm the molecular weight of the compound. The expected mass for the [M+H]⁺ or [M-H]⁻ ion should be observed.
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High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the compound. A reversed-phase method with UV detection is typically suitable.
Suppliers of this reagent should provide a Certificate of Analysis (CoA) that includes data from these techniques to validate the quality of the material.[9][10]
Conclusion
1-Boc-(3-carboxymethoxy)azetidine is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its synthesis is straightforward, leveraging well-established organic reactions. The compound's true value lies in its structural properties: a rigid, bioisosteric core combined with a functionalizable linker arm. This combination provides a powerful platform for developing sophisticated molecules like PROTACs and ADCs, where precise control over molecular architecture is a key determinant of biological function. As the demand for structurally novel and complex therapeutics grows, the utility of such well-designed building blocks will undoubtedly continue to increase.
References
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1-Boc-Azetidine-3-carboxylic acid | C9H15NO4 | CID 2755981 - PubChem . National Center for Biotechnology Information. [Link]
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Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid - PubMed . National Center for Biotechnology Information. [Link]
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Product information, 1-Boc-azetidine-3-carboxylic acid | P&S Chemicals . P&S Chemicals. [Link]
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1-Boc-3-azetidineacetic acid ethyl ester Safety Data Sheets(SDS) lookchem . LookChem. [Link]
- CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents.
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PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES - Heterocycles . The Japan Institute of Heterocyclic Chemistry. [Link]
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The Role of 1-Boc-3-(Amino)azetidine in Modern Pharmaceutical Synthesis . Medium. [Link]
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